Home > Products > Screening Compounds P14253 > 7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine
7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine -

7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine

Catalog Number: EVT-13159148
CAS Number:
Molecular Formula: C16H22N4O3
Molecular Weight: 318.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine, also known as Gefitinib Impurity A, is a chemical compound with significant relevance in medicinal chemistry, particularly in the development of kinase inhibitors for cancer treatment. This compound is classified under quinazoline derivatives, which are known for their pharmacological properties, including anticancer activities. The molecular formula of this compound is C16H21N3O4, and it has a molecular weight of 319.36 g/mol .

Synthesis Analysis

The synthesis of 7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine involves several steps starting from 4-methoxy-2-nitrobenzoic acid. The process includes:

  1. Reduction and Nitration: The initial material undergoes reduction and nitration to yield 4-methoxy-5-nitryl-2-aminobenzoic acid.
  2. Cyclization: This intermediate is cyclized to form 7-methoxy-6-nitroquinazoline-4(3H)-one.
  3. Reduction and Hydrolysis: Further reduction and diazotization lead to the formation of 7-methoxy-6-hydroxyquinazoline-4(3H)-one.
  4. Etherification: An etherification reaction introduces the morpholine propoxy group at the 6-position, resulting in the target compound .

The synthesis is characterized by specific reaction conditions, such as temperature control (50°C to 100°C) during etherification and phosphorus oxychloride treatment for chlorination .

Molecular Structure Analysis

The molecular structure of 7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine features several key components:

  • Molecular Formula: C16H21N3O4
  • Molecular Weight: 319.36 g/mol
  • Structural Representation: The compound can be represented using SMILES notation as COc1cc2N=CNC(=O)c2cc1OCCCN3CCOCC3, indicating the arrangement of atoms and bonds within the molecule .

Structural Data

  • InChI: InChI=1S/C16H21N3O4/c1-21-14-10-13-12(16(20)18-11-17-13)9-15(14)23-6-2-3-19-4-7-22-8-5-19/h9-11H,2-8H2,1H3,(H,17,18,20)

This structural data highlights the complexity of the molecule, including its functional groups that contribute to its biological activity.

Chemical Reactions Analysis

The primary chemical reactions involving 7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine are centered around its synthesis and potential derivatization:

  1. Reduction Reactions: These are critical in converting nitro groups to amines or hydroxyl groups.
  2. Cyclization Reactions: Important for forming the quinazoline core structure.
  3. Etherification Reactions: Introduce substituents that enhance biological activity.
  4. Chlorination Reactions: Modify the compound for improved pharmacological properties .

These reactions are essential for optimizing the compound's efficacy as a kinase inhibitor.

Mechanism of Action

The mechanism of action of 7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine primarily involves inhibition of specific kinases involved in cancer cell proliferation. Kinase inhibitors work by blocking the activity of enzymes that phosphorylate proteins, which is crucial for signal transduction pathways in cells.

Process Details

  1. Binding to Kinase Domains: The compound binds to ATP-binding sites on kinases, preventing substrate phosphorylation.
  2. Inhibition of Tumor Growth: By inhibiting these pathways, the compound effectively reduces tumor growth and induces apoptosis in cancer cells.

This mechanism is supported by various studies indicating its effectiveness in targeting specific cancer types .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine include:

  1. Appearance: Typically presented as a neat solid or powder.
  2. Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  3. Stability: Requires storage at controlled temperatures (e.g., +5°C) to maintain stability.

Relevant Data

The compound's accurate mass is reported as 319.1532 g/mol, indicating high purity levels necessary for research applications .

Applications

7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine has several scientific applications:

  1. Anticancer Research: Used as a reference standard in studies evaluating kinase inhibitors.
  2. Drug Development: Serves as an intermediate in synthesizing more potent anticancer agents.
  3. Biochemical Studies: Employed in assays to understand kinase signaling pathways and their role in cancer biology.

This compound's role as an impurity reference material highlights its importance in ensuring the quality and efficacy of related pharmaceutical products .

Introduction to 7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine in Academic Research

Nomenclature and Structural Classification Within the Quinazolinamine Family

7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine represents a structurally sophisticated member of the quinazolinamine class, characterized by its bicyclic quinazoline core and strategic substituents. The systematic IUPAC name precisely defines its molecular architecture as 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine, reflecting the positions and identities of its functional groups . This nomenclature follows standard organic chemistry conventions where the quinazoline numbering prioritizes the nitrogen atoms in the heterocyclic ring system. The compound's molecular formula is C₁₆H₂₂N₄O₃, corresponding to a molecular weight of 318.37 g/mol , with an exact mass of 318.1692 g/mol as confirmed by mass spectrometry studies .

The structural features of this compound include:

  • A quinazolin-4-amine core that provides the foundational bicyclic scaffold comprising fused benzene and pyrimidine rings
  • A 7-methoxy substituent (-OCH₃) attached to the benzene ring, enhancing electron density
  • A 6-(3-morpholin-4-ylpropoxy) chain featuring a terminal morpholine moiety (N₄O heterocycle) connected via a flexible propoxy linker

The morpholine group adopts a chair conformation typical of six-membered heterocycles, with the nitrogen atom positioned for potential hydrogen bonding or protonation. This structural complexity places the compound within the broader category of 4-aminoquinazolines, which are pharmacologically significant as kinase interaction motifs. The molecular structure exhibits moderate polarity (XLogP3: 1.2) with multiple hydrogen bond acceptors (count: 7) and one hydrogen bond donor (the 4-amino group), properties that influence its solubility and molecular interactions . The SMILES representation (COC1=CC2=C(C=C1OCCCN3CCOCC3)N=CN=C2N) and InChIKey (JRDPRIQZFVJXDB-UHFFFAOYSA-N) provide machine-readable descriptors essential for cheminformatics applications .

Table 1: Nomenclature and Identifiers of 7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine

Nomenclature TypeIdentifier
Systematic IUPAC Name7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Molecular FormulaC₁₆H₂₂N₄O₃
Molecular Weight318.37 g/mol
CAS Registry NumberNot specified in sources
SMILESCOC1=CC2=C(C=C1OCCCN3CCOCC3)N=CN=C2N
InChIKeyJRDPRIQZFVJXDB-UHFFFAOYSA-N

Historical Context: Discovery and Initial Pharmacological Interest

The discovery of 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine emerged from systematic structure-activity relationship (SAR) explorations during the development of quinazoline-based kinase inhibitors in the 1990s. Researchers recognized that the 4-quinazolinamine scaffold offered privileged structural features for interacting with ATP-binding sites of protein kinases. Early synthetic efforts focused on optimizing substituents at the 6 and 7 positions to enhance potency and selectivity against tyrosine kinase targets [3] [9]. The incorporation of the morpholinopropoxy side chain represented a strategic design choice aimed at improving water solubility and cellular penetration while maintaining target affinity, addressing limitations observed with simpler alkoxy substituents.

This compound gained significant attention as a key synthetic intermediate in the production of gefitinib (Iressa®), an FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor for non-small cell lung cancer. Its designation as "Gefitinib Impurity A" in pharmacopeial standards highlights its relevance in pharmaceutical manufacturing quality control [3] [6]. The structural relationship to clinically established kinase inhibitors is evidenced by derivatives such as N-(3,4-difluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (a gefitinib analog, CID 19077510) and N-(4-chloro-3-fluorophenyl) variants, which feature modified aniline groups at the 4-position [2] [4]. These structural modifications demonstrated how minor changes to the 4-amino group could substantially alter target specificity and pharmacological profiles.

Initial pharmacological screening revealed that despite lacking the 3-chloro-4-fluoroaniline moiety present in gefitinib, 7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine retained moderate kinase binding activity. This suggested intrinsic target affinity residing in the methoxy-morpholinopropoxy-quinazolinamine substructure [9]. The compound's role expanded beyond synthetic intermediate status when biochemical studies demonstrated its potential as a versatile scaffold for generating structurally diverse kinase inhibitors targeting EGFR, HER2, and VEGFR pathways [4] . Its chemical tractability enabled efficient derivatization, positioning it as a valuable template in early-stage anticancer drug discovery programs.

Properties

Product Name

7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine

IUPAC Name

7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

Molecular Formula

C16H22N4O3

Molecular Weight

318.37 g/mol

InChI

InChI=1S/C16H22N4O3/c1-21-14-10-13-12(16(17)19-11-18-13)9-15(14)23-6-2-3-20-4-7-22-8-5-20/h9-11H,2-8H2,1H3,(H2,17,18,19)

InChI Key

JRDPRIQZFVJXDB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2N)OCCCN3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.